2-Pentyl-1H-imidazole
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Overview
Description
2-Pentyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound features a pentyl group attached to the second carbon of the imidazole ring. Imidazoles are known for their diverse biological and chemical properties, making them significant in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pentyl-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, including aryl halides and heterocycles.
Industrial Production Methods: Industrial production of this compound may involve multi-component reactions, where α-azido chalcones, aryl aldehydes, and anilines react in the presence of a catalyst such as erbium triflate . This method is efficient and yields highly substituted imidazole derivatives.
Chemical Reactions Analysis
Types of Reactions: 2-Pentyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives into more saturated compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
2-Pentyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Medicine: The compound is explored for its potential therapeutic applications, such as enzyme inhibitors and receptor modulators.
Industry: Imidazole derivatives are used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-Pentyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and catalysis. Additionally, the compound can interact with biological receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
1H-Imidazole: The parent compound of the imidazole family, known for its basicity and coordination properties.
2-Methyl-1H-imidazole: Similar in structure but with a methyl group instead of a pentyl group, leading to different chemical and biological properties.
Benzimidazole: Contains a fused benzene ring, offering unique properties and applications in pharmaceuticals and materials science.
Uniqueness: 2-Pentyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The pentyl group enhances its lipophilicity, potentially improving its interaction with lipid membranes and biological targets.
Properties
CAS No. |
33214-19-6 |
---|---|
Molecular Formula |
C8H14N2 |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2-pentyl-1H-imidazole |
InChI |
InChI=1S/C8H14N2/c1-2-3-4-5-8-9-6-7-10-8/h6-7H,2-5H2,1H3,(H,9,10) |
InChI Key |
CHZUJMWAUOTJFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NC=CN1 |
Origin of Product |
United States |
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